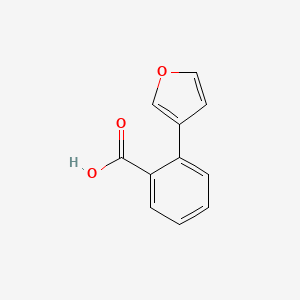

2-(Furan-3-yl)azetidin

Übersicht

Beschreibung

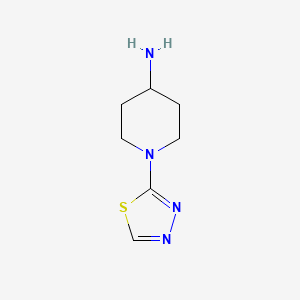

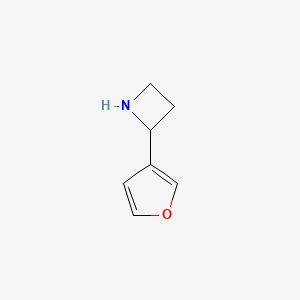

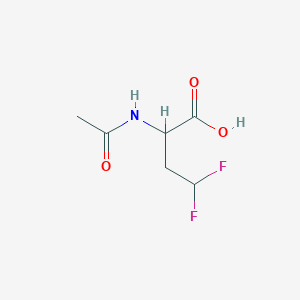

2-(Furan-3-yl)azetidine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Furan-3-yl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von funktionalisierten Azetidinen

Die Verbindung „2-(Furan-3-yl)azetidin“ kann durch die [2 + 2] Photocycloadditionsreaktion zwischen einer Imin- und einer Alkenkomponente synthetisiert werden, die als Aza-Paternò–Büchi-Reaktion bekannt ist . Diese Reaktion ist eine der effizientesten Methoden zur Synthese von funktionalisierten Azetidinen .

Organische Synthese

Die Aza-Paternò–Büchi-Reaktion, die „this compound“ beinhaltet, wurde in der organischen Synthese verwendet . Die Anwendung dieser Reaktion war jedoch aufgrund von inhärenten Herausforderungen, die mit diesem Ansatz verbunden sind, nur von begrenztem Erfolg gekrönt .

Aufbau von viergliedrigen carbocyclischen und heterocyclischen organischen Verbindungen

Die [2 + 2] Photocycloadditionsreaktion ist ein leistungsstarkes Werkzeug für den Aufbau von viergliedrigen carbocyclischen und heterocyclischen organischen Verbindungen . Dieser Ansatz kann als eine der effizientesten Methoden zur schnellen Assemblierung von kleinen Ringen betrachtet werden .

Synthese von komplexen Naturprodukten

Es gibt zahlreiche Beispiele in der Literatur, in denen [2 + 2] Photocycloadditionsreaktionen für die Synthese von komplexen Naturprodukten verwendet wurden . Der am häufigsten verwendete Typ ist die Photocycloaddition zwischen zwei Alkenkomponenten, um Cyclobutane zu erhalten .

Synthese neuer heterocyclischer Aminosäurederivate

Es wurde eine einfache und effiziente Syntheseroute für die Herstellung neuer heterocyclischer Aminosäurederivate beschrieben, die Azetidinringe enthalten . Das Ausgangs-(N-Boc-azetidin-3-yliden)acetat wurde aus (N-Boc)azetidin-3-on durch die DBU-katalysierte Horner–Wadsworth–Emmons-Reaktion erhalten, gefolgt von einer Aza-Michael-Addition mit NH-Heterocyclen, um die Zielfunktionalisierten 3-substituierten 3-(Acetoxymethyl)azetidine zu erhalten .

Synthese von biologisch aktiven heterocyclischen Verbindungen und Peptiden

Azetidincarbonsäuren sind wichtige Gerüste und Bausteine für die Gewinnung verschiedener biologisch aktiver heterocyclischer Verbindungen und Peptide . Insbesondere findet man L-Azetidin-2-carbonsäure in der Natur in Zuckerrüben (Beta vulgaris) und ist ein Gametocid .

Wirkmechanismus

Target of Action

It is known that azetidine carboxylic acids, which are related compounds, serve as important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .

Mode of Action

It’s worth noting that furan derivatives have taken on a special position in medicinal chemistry due to their remarkable therapeutic efficacy . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Biochemical Pathways

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a variety of biological activities, suggesting that 2-(furan-3-yl)azetidine may have similar effects .

Eigenschaften

IUPAC Name |

2-(furan-3-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRKUVUBGXHHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)

![1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469178.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469179.png)